molecular formula C9H7NO5 B127592 Methyl 3-formyl-4-nitrobenzoate CAS No. 148625-35-8

Methyl 3-formyl-4-nitrobenzoate

Cat. No. B127592
Key on ui cas rn: 148625-35-8
M. Wt: 209.16 g/mol
InChI Key: JHFSCEMUDKRPID-UHFFFAOYSA-N
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Patent
US07511145B2

Procedure details

Compound 3 (11.81 g 47.2 mmol) and NaIO4 (30.3 g 141.6 mmol) was dissolved in 250 mL THF/H2O 1:1 at room temperature. The dark red solution was warmed to about 40° C. while heavy precipitation occurred and the color changed to light brown. After 1 h the precipitate was removed by filtration and washed with 200 mL ethyl acetate. The organic layer was washed three times with saturated NaHCO3, once with brine and dried with Na2SO4. The solution was evaporated to dryness and the resulting oil was purified on a silicagel pad eluting with DCM-hexane gradient (30% to 60% DCM) to yield after evaporation yellow Compound 4.
Quantity
11.81 g
Type
reactant
Reaction Step One
[Compound]
Name
NaIO4
Quantity
30.3 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:18])[C:4]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[C:6](/[CH:13]=C/N(C)C)[CH:5]=1.C1C[O:22]CC1.O>>[CH3:1][O:2][C:3](=[O:18])[C:4]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[C:6]([CH:13]=[O:22])[CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
11.81 g
Type
reactant
Smiles
COC(C1=CC(=C(C=C1)[N+](=O)[O-])\C=C\N(C)C)=O
Name
NaIO4
Quantity
30.3 g
Type
reactant
Smiles
Name
Quantity
250 mL
Type
reactant
Smiles
C1CCOC1.O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 1 h the precipitate was removed by filtration
Duration
1 h
WASH
Type
WASH
Details
washed with 200 mL ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed three times with saturated NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
once with brine and dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
The solution was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the resulting oil was purified on a silicagel pad
WASH
Type
WASH
Details
eluting with DCM-hexane gradient (30% to 60% DCM)
CUSTOM
Type
CUSTOM
Details
to yield
CUSTOM
Type
CUSTOM
Details
after evaporation yellow Compound 4

Outcomes

Product
Name
Type
Smiles
COC(C1=CC(=C(C=C1)[N+](=O)[O-])C=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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